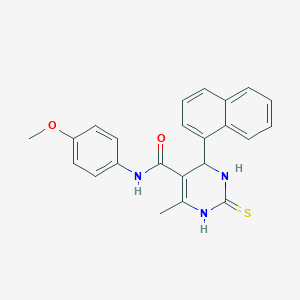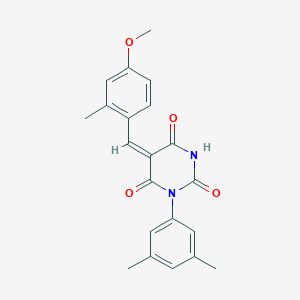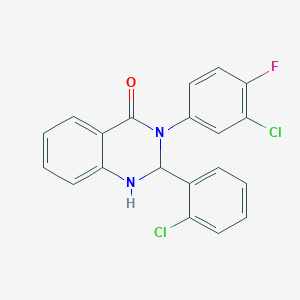
N-(4-methoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Applications De Recherche Scientifique
Synthesis and Characterization
N-(4-methoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a compound that has been synthesized as part of the study of heterocyclic compounds, which are known for their significant bioactivity and application in medicine. The synthesis of such compounds involves complex chemical processes, including reactions like the one-pot three-component reaction, showcasing the compound's role in developing novel chemical synthesis methodologies (Cahyana, A. et al., 2022).
Antimicrobial and Antifungal Activities
Compounds related to N-(4-methoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide have shown significant antibacterial and antifungal activities. This is evident in studies where novel 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and demonstrated considerable efficacy against various microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Helal, M. et al., 2013).
Anti-Inflammatory and Analgesic Properties
Research into compounds derived from N-(4-methoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also explored their anti-inflammatory and analgesic potential. For instance, novel benzodifuranyl, triazines, and thiazolopyrimidines have been synthesized and identified as effective cyclooxygenase inhibitors, with promising analgesic and anti-inflammatory activities, which could pave the way for new therapeutic agents in pain and inflammation management (Abu‐Hashem, A. et al., 2020).
Corrosion Inhibition
Another interesting application area is corrosion inhibition, where spiropyrimidinethiones, compounds related to the discussed chemical, have been investigated for their efficacy in protecting mild steel in acidic solutions. These studies reveal that such compounds can significantly reduce corrosion, offering insights into the development of more effective corrosion inhibitors for industrial applications (Yadav, M. et al., 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to targetEpidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play crucial roles in cell proliferation and angiogenesis, respectively, and are often implicated in cancer progression.
Mode of Action
Based on its structural similarity to other compounds, it is likely that it binds to its target receptors (egfr and vegfr-2) and inhibits their activity . This inhibition could lead to a decrease in cell proliferation and angiogenesis, thereby potentially slowing the progression of diseases such as cancer.
Biochemical Pathways
EGFR signaling pathway and the VEGF signaling pathway . These pathways are involved in cell proliferation, survival, and angiogenesis, and their inhibition could lead to decreased tumor growth and metastasis .
Pharmacokinetics
Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
Based on its potential targets and mode of action, it is likely that it leads to a decrease in cell proliferation and angiogenesis . This could potentially slow the progression of diseases such as cancer.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-14-20(22(27)25-16-10-12-17(28-2)13-11-16)21(26-23(29)24-14)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,21H,1-2H3,(H,25,27)(H2,24,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGMEBVWPRAMKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B408453.png)

![4-{3-[(1-(3,4-dimethylphenyl)-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}phenyl acetate](/img/structure/B408455.png)
![ethyl 4-(3-{(E)-[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B408456.png)
![4-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}phenyl acetate](/img/structure/B408459.png)
![ethyl 4-{2,5-dimethyl-3-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B408460.png)
![5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B408462.png)
![ethyl 4-(3-{(E)-[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B408464.png)
![5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B408467.png)
![5-[(1-{4-nitrophenyl}-2,5-diphenyl-1H-pyrrol-3-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B408468.png)
![5-[2-(benzyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408472.png)
![6,7-dimethyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B408473.png)

![5-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408476.png)